molecular formula C26H48O4 B042719 Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate CAS No. 318292-43-2

Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

Cat. No. B042719
M. Wt: 424.7 g/mol
InChI Key: HORIEOQXBKUKGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of cyclohexane derivatives typically involves various chemical reactions that allow for the functionalization of the cyclohexane ring. A study by Contreras et al. (2001) details the synthesis of a new compound derived from cyclohexanone, highlighting techniques that could be relevant for synthesizing Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (Contreras, Fontal, Reyes, Suárez, Bellandi, & Bahsas, 2001).

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives, including the spatial arrangement and electronic configuration, is crucial for understanding their chemical behavior. The gas electron-diffraction method has been used to study the molecular structures of compounds like bis(4,4-dimethyl-2,5-cyclohexadiene-1-ylidene), offering insights into non-planar carbocyclic rings and dihedral angles, which are significant for understanding the molecular structure of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (Trætteberg, Bakken, Almenningen, Luẗtke, & Janssen, 1982).

Chemical Reactions and Properties

Cyclohexane derivatives undergo a variety of chemical reactions, reflecting their chemical properties. Hazra et al. (2014) discuss the synthesis and catalytic study of a copper(II) complex with cyclohexane-1,4-dicarboxylate, revealing insights into cyclohexane oxidation activity (Hazra, Mukherjee, Silva, & Pombeiro, 2014). Such studies contribute to understanding the chemical properties and reactions that Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate might undergo.

Physical Properties Analysis

The physical properties of cyclohexane derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. Yang, Hsiao, & Yang (1999) discuss the synthesis and properties of polyamides based on a cyclohexane derivative, highlighting aspects like solubility and thermal properties, which are relevant for understanding the physical properties of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (Yang, Hsiao, & Yang, 1999).

Chemical Properties Analysis

The chemical properties, such as reactivity with other chemicals, stability under various conditions, and the ability to undergo specific reactions, are fundamental for cyclohexane derivatives. Li et al. (2012) detail the synthesis of arylmethylene bis derivatives catalyzed by urea, providing insights into the chemical reactivity and potential applications of similar compounds (Li, Li, Song, & Chen, 2012).

Scientific Research Applications

  • Asymmetric Transfer Hydrogenation : The C2-symmetric bis(sulfonamide)-cyclohexane-1,2-diamine-RhCp complex, which is structurally related to Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate, has been effectively used in the asymmetric transfer hydrogenation of aromatic ketones in water. This process yields chiral secondary alcohols with high enantioselectivity (90-99%) (Cortez et al., 2006). Similarly, another study confirms the effectiveness of C2-symmetric bis(sulfonamide)-cyclohexane-1,2-diamine-RhIIICp complexes in catalyzing these reactions, resulting in high yields and enantioselectivity (Cortez et al., 2009).

  • Potassium-Selective Electrodes : Derivatives of cyclohexanedicarboxylic acids, like Bis(benzo-15-crown-5), show promising potassium-selectivity for coated-wire potassium-selective electrodes, indicating potential for applications in analytical chemistry (Kimura et al., 1983).

  • Asymmetric Hydrogenation of Ketones : Ruthenium complexes based on compounds like 1,2-bis((diphenylphosphino)methyl)cyclohexane, which are structurally related to Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate, provide highly active and enantioselective catalysts for the asymmetric hydrogenation of aryl and heteroaryl ketones (Doherty et al., 2007).

  • Synthesis of Polyamides : Polyamides derived from compounds like 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane (structurally related to Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate) show good solubility in polar organic solvents and are used to create transparent, flexible, and tough films with high glass transition temperatures (Yang et al., 1999).

  • Safety in Food Contact Materials : The safety assessment of bis(2‐ethylhexyl)cyclohexane‐1,4‐dicarboxylate, a compound related to Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate, indicates it is not of safety concern for consumers when used in poly(vinyl chloride) (PVC) for long-term food storage at room temperature or below (Silano et al., 2020).

Safety And Hazards

Safety precautions for handling Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h21-24H,5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORIEOQXBKUKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274044
Record name Bis(7-methyloctyl) tetrahydrophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

394 °C
Record name Diisononyl hexahydrophthalate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

224 °C (COC)
Record name Diisononyl hexahydrophthalate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Iin water, <0.02 mg/L
Record name Diisononyl hexahydrophthalate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Specific gravity slightly less than 1
Record name Diisononyl hexahydrophthalate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 1.2X10-7 mm Hg
Record name Diisononyl hexahydrophthalate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

Color/Form

Colorless liquid

CAS RN

166412-78-8, 318292-43-2
Record name Diisononyl hexahydrophthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166412788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(7-methyloctyl) tetrahydrophthalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-diisononyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.507
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIISONONYL HEXAHYDROPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H26MNT7GT7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diisononyl hexahydrophthalate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

2 g of catalyst A (3% Ru/SiO2) were placed in a 300 ml pressure reactor. The reactor was subsequently charged with 100 g of diisononyl phthalate (DINP). The hydrogenation was carried out at 120° C. and a pressure of 200 bar using pure hydrogen. The hydrogenation was continued until no more hydrogen was taken up and the reactor was subsequently vented. The conversion of the diisononyl phthalate was 100%. Diisononyl cyclohexane-1,2-dicarboxylate was obtained with a selectivity of over 99%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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reactant
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0 (± 1) mol
Type
reactant
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[Compound]
Name
catalyst A
Quantity
2 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
C Agrillo - 2022 - diva-portal.org
Endocrine disrupting chemicals (EDCs) are exogenous substances which can modify the function of the endocrine system and lead to adverse health effects. Humans experience daily …
Number of citations: 0 www.diva-portal.org
L Struzina - 2022 - search.proquest.com
Humans are regularly exposed to a wide array of chemicals everyday through consumer products. Certain bisphenols, plasticizers, and flame retardants are receiving growing attention …
Number of citations: 3 search.proquest.com
BJ Seewoo, LM Goodes, L Mofflin, YR Mulders… - Environment …, 2023 - Elsevier
Background The global production and use of plastic materials has increased dramatically since the 1960s and there is increasing evidence of human health impacts related to …
Number of citations: 5 www.sciencedirect.com
L Struzina, MAP Castro, C Kubwabo, S Siddique… - Science of The Total …, 2022 - Elsevier
The occurrence of thirty-nine contaminants including plasticizers, bisphenols, and flame retardants in potable water from Montreal and South Africa was analyzed to determine their …
Number of citations: 5 www.sciencedirect.com
C Caldeira, I Garmendia Aguirre, D Tosches… - 2022 - publications.jrc.ec.europa.eu
This report presents the first application of the European Commission (EC) Safe and Sustainable by Design (SSbD) framework in a case study, on plasticisers in food contact material. …
Number of citations: 1 publications.jrc.ec.europa.eu
M Kowalczyk, JP Piwowarski, A Wardaszka… - International Journal of …, 2023 - mdpi.com
Obesogenic endocrine-disrupting chemicals (EDCs) belong to the group of environmental contaminants, which can adversely affect human health. A growing body of evidence supports …
Number of citations: 1 www.mdpi.com
O Ketenoglu - Current Journal of Applied Science and Technology, 2018
Number of citations: 1
董犇, 吴学峰, 郝天英, 李丹, 曾莹, 吴思亮, 寇筱雪… - 分析测试学报, 2021 - fxcsxb.com
: 采用超高效液相色谱-串联四极杆飞行时间质谱技术(UPLC-QTOF MS) 对经初步清洗后的回收 聚对苯二甲酸乙二醇酯(rPET) 瓶片中潜在的非挥发性有机物进行非靶向筛查, 并考察了不同沉淀…
Number of citations: 4 www.fxcsxb.com

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